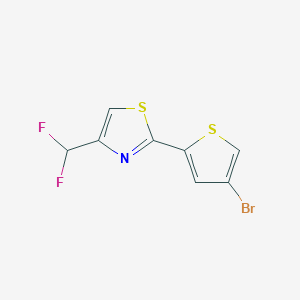
2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole is a heterocyclic compound that features both a thiophene and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromothiophene and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiophene ring can be reacted with a thioamide under acidic conditions to form the thiazole ring. Subsequent bromination and introduction of the difluoromethyl group can be achieved using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure may impart specific biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a ligand in the development of new catalysts.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity. In materials science, the compound’s electronic properties can be exploited to develop new materials with desired characteristics.
相似化合物的比较
2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole can be compared with other similar compounds such as:
2-(4-Chlorothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and properties.
2-(4-Bromothiophen-2-yl)-4-(trifluoromethyl)-1,3-thiazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds.
属性
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS2/c9-4-1-6(13-2-4)8-12-5(3-14-8)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHVCXJQQEGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NC(=CS2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














